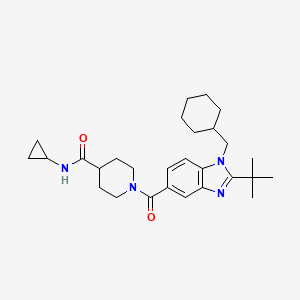

Benzimidazole derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H40N4O2 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

1-[2-tert-butyl-1-(cyclohexylmethyl)benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide |

InChI |

InChI=1S/C28H40N4O2/c1-28(2,3)27-30-23-17-21(9-12-24(23)32(27)18-19-7-5-4-6-8-19)26(34)31-15-13-20(14-16-31)25(33)29-22-10-11-22/h9,12,17,19-20,22H,4-8,10-11,13-16,18H2,1-3H3,(H,29,33) |

InChI Key |

UNNYHANBNOQKCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1CC3CCCCC3)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzimidazole Derivatives

Conventional Synthetic Routes to the Benzimidazole (B57391) Nucleus

Traditional methods for the synthesis of the benzimidazole core have been well-established for over a century and continue to be widely employed. These routes typically involve the cyclization of ortho-substituted benzene (B151609) derivatives.

Condensation Reactions Utilizing ortho-Phenylenediamines and Various Carbonyl Compounds or Carboxylic Acid Derivatives

The most prevalent and versatile approach to the benzimidazole skeleton is the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile. This strategy, broadly categorized into the Phillips-Ladenburg and Weidenhagen syntheses, offers a straightforward route to a diverse array of 2-substituted benzimidazoles.

The Phillips-Ladenburg synthesis involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, anhydrides, or acid chlorides, typically under acidic conditions and with heating. sioc-journal.cn The reaction generally proceeds well with aliphatic carboxylic acids, while aromatic carboxylic acids may require higher temperatures, sometimes in sealed vessels, to achieve good yields. vinhuni.edu.vn A variety of catalysts and reaction conditions have been developed to optimize this transformation. For instance, the condensation of o-phenylenediamine (B120857) with various aromatic carboxylic acids has been effectively catalyzed by ammonium (B1175870) chloride in ethanol (B145695) at 80–90 °C, affording yields ranging from 72% to 90%. pcbiochemres.com Another example involves the reaction of 4-methyl-1,2-phenylenediamine with formic acid in the presence of zinc oxide nanoparticles at 70 °C, producing 5-methyl-1H-benzimidazole in 94% yield. pcbiochemres.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Benzoic acid | NH4Cl, EtOH, 80-90°C | 2-Phenyl-1H-benzimidazole | 75.08 | pcbiochemres.com |

| o-Phenylenediamine | 2-Chlorobenzoic acid | NH4Cl, EtOH, 80-90°C | 2-(2-Chlorophenyl)-1H-benzimidazole | 90.08 | pcbiochemres.com |

| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94 | pcbiochemres.com |

| o-Phenylenediamine | 4-Aminobenzoic acid | Polyphosphoric acid, xylene, reflux | 2-(4-Aminophenyl)-1H-benzimidazole | 51 | pcbiochemres.com |

The Weidenhagen synthesis utilizes aldehydes or ketones as the carbonyl component. nih.gov This reaction often requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole product. nih.gov Copper(II) salts, such as copper acetate (B1210297), are commonly employed for this purpose. pcbiochemres.com For example, the reaction of 1,2-diaminobenzene with various aldehydes in the presence of a bivalent copper salt can produce 2-substituted benzimidazoles in yields of 83-90%. pcbiochemres.com More contemporary modifications of this reaction have explored a range of catalysts and conditions to improve efficiency and selectivity. For instance, the condensation of o-phenylenediamine with aldehydes can be achieved in high yields using catalysts such as Cu(OH)2 in methanol (B129727) at room temperature or lanthanum chloride in acetonitrile. pcbiochemres.com

| Reactant 1 | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| 1,2-Diaminobenzene | Phenylglyoxal | Copper(II) acetate | 83-88 | pcbiochemres.com |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite, THF, 25°C | 80 | pcbiochemres.com |

| o-Phenylenediamine | 3,4,5-Trimethoxybenzaldehyde | Lanthanum chloride, acetonitrile | 85-95 | pcbiochemres.com |

| o-Phenylenediamine | Various aromatic aldehydes | Cu(OH)2, CH3OH, room temp. | High | pcbiochemres.com |

Cyclization Reactions from Related Heterocyclic Precursors (e.g., Quinoxaline, Triazole Derivatives)

An alternative strategy for the synthesis of benzimidazoles involves the rearrangement or cyclization of other heterocyclic systems. Quinoxaline derivatives, for instance, can undergo ring contraction to afford benzimidazoles. rsc.org This transformation, often acid-catalyzed, provides a route to specific benzimidazole derivatives that may be less accessible through direct condensation methods. rsc.org For example, certain quinoxalin-2(1H)-one derivatives can rearrange under acidic conditions to yield 2-substituted benzimidazoles in nearly quantitative yields. rsc.org

The synthesis of benzimidazole-triazole hybrids is another notable example where cyclization from a heterocyclic precursor is employed. These hybrid molecules often exhibit enhanced biological activities. nih.govacs.org The synthesis typically involves the construction of a triazole ring onto a pre-existing benzimidazole scaffold or vice versa, often utilizing click chemistry principles like the Huisgen 1,3-dipolar cycloaddition. nih.gov

Synthesis from 2-Nitroaniline (B44862), Aniline (B41778), ortho-Anilinic Amidines, and ortho-Aminoaryl Ketones

Benzimidazoles can also be synthesized from starting materials other than o-phenylenediamines. 2-Nitroanilines are common precursors, where the synthesis involves a reductive cyclization. pcbiochemres.comorganic-chemistry.orgrsc.org A one-pot reaction can be performed where the nitro group is reduced in situ to an amino group, which then condenses with a carbonyl compound or its equivalent. pcbiochemres.comresearchgate.net For example, 2-nitroaniline can react with various aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4) or a combination of zinc powder and sodium bisulfite (Zn/NaHSO3) in water to yield 2-substituted benzimidazoles. pcbiochemres.comresearchgate.netsemanticscholar.orgorganic-chemistry.org Another approach involves the use of formic acid and iron powder with an ammonium chloride additive to facilitate both the reduction of the nitro group and the subsequent cyclization. organic-chemistry.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Nitroaniline, Benzaldehyde | Zn/NaHSO3, Water | 100°C | 2-Phenyl-1H-benzimidazole | Good to excellent | pcbiochemres.com |

| 2-Nitroaniline, Formic Acid | Fe powder, NH4Cl | - | 2H-Benzimidazole | High | organic-chemistry.orgrsc.org |

| 2-Nitroaniline, Benzylamine | Co or Fe catalyst | Solvent-free | 2-Aryl benzimidazoles | Good | organic-chemistry.org |

While direct synthesis from aniline is less common, multi-step sequences starting from aniline derivatives can lead to benzimidazoles. For instance, an aniline can be functionalized at the ortho position with a group that can be converted to an amine, followed by cyclization. A copper-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide (B81097) provides a domino reaction sequence leading to benzimidazoles. organic-chemistry.org

Ortho-Anilinic amidines serve as excellent precursors for benzimidazole synthesis through intramolecular N-arylation. organic-chemistry.org This cyclization can be mediated by a base, such as potassium hydroxide (B78521) in DMSO at elevated temperatures, to furnish diversely substituted benzimidazoles in good yields. organic-chemistry.org Another approach involves the oxidative C-H amination of N''-aryl-N'-tosylamidines using iodobenzene (B50100) as a catalyst and m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant at room temperature. organic-chemistry.org

The synthesis of benzimidazoles from ortho-aminoaryl ketones represents a valuable, though less commonly cited, synthetic route. This method typically involves the reaction of the o-aminoaryl ketone with a suitable reagent that provides the remaining nitrogen and carbon atoms of the imidazole (B134444) ring, followed by cyclization. For instance, the reaction of an o-aminoaryl ketone with an isocyanate can lead to a urea (B33335) intermediate, which upon intramolecular cyclization, can form a benzimidazolone derivative. Subsequent chemical modifications can then lead to the desired benzimidazole.

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzimidazoles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.comnih.govresearchgate.net The application of microwave irradiation to benzimidazole synthesis has been extensively explored, providing rapid and efficient access to a wide range of derivatives. rsc.orgorganic-chemistry.orgmdpi.com

Microwave heating has been successfully applied to the classical condensation of o-phenylenediamines with both carboxylic acids and aldehydes. organic-chemistry.orgsemanticscholar.org For example, the reaction of o-phenylenediamine with various carboxylic acids can be efficiently catalyzed by polyphosphoric acid (PPA) under solvent-free microwave irradiation, significantly reducing reaction times. organic-chemistry.org Similarly, the condensation with aldehydes can be performed under microwave conditions, often in the absence of a solvent or in environmentally benign solvents like water. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Time | Yield (%) | Reference |

| o-Phenylenediamine | Carboxylic Acids | PPA, Microwave, Solvent-free | 6-8 min | Good | organic-chemistry.org |

| o-Phenylenediamine | Aromatic Aldehydes | Zirconium oxychloride, Microwave, Solvent-free | Short | Good | organic-chemistry.org |

| N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)3 (1 mol%), Microwave, Solvent-free | 5 min | 99.9 | pcbiochemres.com |

| o-Phenylenediamine | Various Aldehydes | NH4Cl, Water, Microwave | - | Good | organic-chemistry.org |

The benefits of microwave-assisted synthesis extend beyond simply accelerating traditional reactions. It has enabled the development of novel, efficient protocols that are often more environmentally friendly. The rapid and uniform heating provided by microwaves can lead to improved selectivity and reduced formation of byproducts. pcbiochemres.comnih.gov

A particularly attractive green chemistry approach is the development of catalyst-free synthetic methods. Microwave irradiation has proven to be instrumental in promoting the synthesis of benzimidazoles without the need for a catalyst. organic-chemistry.org The high energy input from microwaves can be sufficient to drive the condensation and cyclization reactions. For instance, the condensation of 1,2-phenylenediamine with carboxylic acids and acetoacetic ester has been successfully carried out under microwave irradiation without any catalyst to produce benzimidazoles. organic-chemistry.org This approach simplifies the reaction work-up, reduces costs, and eliminates the environmental concerns associated with catalyst use and disposal.

Application of Ionic Liquids Under Microwave Conditions

The combination of ionic liquids (ILs) as catalysts and reaction media with microwave irradiation represents a significant advancement in green chemistry for the synthesis of benzimidazole derivatives. This synergistic approach often leads to faster reaction rates, higher yields, and simpler work-up procedures under solvent-free conditions. rsc.org

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluorobrate ([Bmim]BF₄), serve as effective catalysts, promoting the condensation of o-phenylenediamines with aldehydes. rsc.org Microwave irradiation provides rapid and uniform heating, which drastically reduces reaction times compared to conventional heating methods. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in excellent yields in as little as five minutes under microwave irradiation at 120 W using [Bmim]BF₄ as a catalyst without any solvent. rsc.org

The optimization of these reactions can be fine-tuned using response surface methodology to determine the ideal conditions. A study identified the optimal parameters for the synthesis of benzimidazole derivatives as a reaction time of 1 hour, a reactant-to-catalyst molar ratio of 1:1:0.200, a temperature of 50°C, and a microwave power of 500 W, achieving yields between 78.55% and 97.66%. nih.gov The recyclability of the ionic liquid further enhances the environmental friendliness of this method. nih.gov

Solvent-Free and Solid-State Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, and solvent-free synthesis of benzimidazoles has been achieved through various techniques, including simple grinding and solid-phase synthesis. These methods offer benefits such as reduced pollution, lower costs, and operational simplicity.

One-pot synthesis under solvent-free conditions can be accomplished by grinding the reactants, such as o-phenylenediamine and an organic acid or aldehyde, in a mortar and pestle, followed by heating. nih.gov This method proceeds with excellent atom economy, often without the need for a catalyst, and produces benzimidazole derivatives in good yields. nih.gov For example, the reaction between o-phenylenediamine and various aldehydes has been successfully conducted at 140°C under neat conditions. nih.gov

Solid-phase synthesis offers a streamlined approach for creating libraries of benzimidazole derivatives. In this technique, an o-phenylenediamine is anchored to a resin, followed by cyclization with various aldehydes. The final benzimidazole products are then cleaved from the solid support in good yields and high purity. researchgate.net This methodology is advantageous for combinatorial chemistry as it simplifies the purification process. researchgate.net

Utilization of Sustainable and Eco-Friendly Solvents (e.g., Deep Eutectic Solvents, Water)

The replacement of hazardous organic solvents with sustainable alternatives like water and Deep Eutectic Solvents (DESs) is a key trend in the green synthesis of benzimidazoles.

Deep Eutectic Solvents (DESs)

DESs are emerging as highly effective and environmentally friendly media for chemical reactions. They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea or glycerol). scispace.com In some innovative approaches, the DES can act as both the solvent and a reactant. For instance, a DES formed from o-phenylenediamine and choline chloride has been used for the synthesis of benzimidazole derivatives, providing advantages in both reaction yield and work-up procedures. scispace.comresearchgate.net The use of a DES composed of ZrOCl₂·8H₂O and urea has been shown to be an excellent recyclable catalyst and reaction medium, with its higher acidity and lower viscosity contributing to high product yields. nih.gov

Water

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 2-arylbenzimidazoles has been efficiently carried out through the one-pot condensation of o-phenylenediamines and aryl aldehydes in water, often without the need for any catalyst. organic-chemistry.orgnanoient.org These "on water" reactions benefit from short reaction times, easy product isolation (often through simple filtration), and excellent yields, making the process highly scalable and efficient. organic-chemistry.orgresearchgate.net High-temperature water has also been explored, where tuning parameters like temperature and pressure can optimize yields to around 90% for the synthesis of 2-phenylbenzimidazole (B57529) from 1,2-phenylenediamine and benzoic acid. rhhz.net

Catalytic Green Synthesis Strategies

Catalysis is pivotal in developing sustainable synthetic methods for benzimidazoles, offering pathways with milder reaction conditions, higher selectivity, and improved efficiency.

Lewis Acid Catalysis (e.g., ZrOCl₂·8H₂O, TiCl₄, SnCl₄·5H₂O, HfCl₄, Zn(OTf)₂, Er(OTf)₃, MgCl₂·6H₂O)

Lewis acids are effective catalysts for the synthesis of benzimidazoles, typically proceeding via the condensation of o-phenylenediamines with aldehydes or orthoesters. A variety of metal salts have demonstrated high catalytic activity. dntb.gov.uaijrar.org

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is an inexpensive, stable, and reusable catalyst for the solvent-free synthesis of benzimidazoles from orthoesters and o-substituted aminoaromatics, providing high yields in very short reaction times. rsc.orgresearchgate.net

Titanium tetrachloride (TiCl₄) , often supported on silica (B1680970) (nano-TiCl₄.SiO₂), serves as a reusable and efficient catalyst for the reaction of o-phenylenediamines with aldehydes. nih.gov TiCl₄ has also been used effectively in three-component, one-pot syntheses under microwave irradiation.

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) has shown high catalytic activity in the synthesis of benzimidazoles from orthoesters. dntb.gov.ua Supported on nano-silica (nano-SnCl₄/SiO₂), it acts as a mild and efficient catalyst under solvent-free conditions at 90°C. researchgate.net

Hafnium tetrachloride (HfCl₄) , particularly when supported on activated carbon, is an efficient and recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines and aldehydes. nih.gov

Zinc triflate (Zn(OTf)₂) is an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine in ethanol at reflux temperature. scispace.comorganic-chemistry.org

Erbium triflate (Er(OTf)₃) is a commercially available and recyclable catalyst that has been used to promote the synthesis of 1,2-disubstituted benzimidazoles. ijrar.org It has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes in water, while the absence of the catalyst favors the mono-substituted product.

Magnesium chloride hexahydrate (MgCl₂·6H₂O) has been employed as a catalyst for the condensation of o-phenylenediamines with aldehydes, resulting in high yields of 2-substituted benzimidazoles in short reaction times.

| Lewis Acid Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | o-phenylenediamine, Orthoesters | Solvent-free | High | researchgate.net |

| nano-TiCl₄.SiO₂ | o-phenylenediamine, Aldehydes | 60 °C | Good to Excellent | nih.gov |

| nano-SnCl₄/SiO₂ | o-phenylenediamine, Aldehydes | 90 °C, Solvent-free | High | researchgate.net |

| HfCl₄/C | N-substituted o-phenylenediamines, Aldehydes | Not specified | High | nih.gov |

| Zn(OTf)₂ | o-phenylenediamine, Aldehydes | Ethanol, Reflux | Excellent | organic-chemistry.org |

| Er(OTf)₃ | o-phenylenediamine, Aldehydes | Water, 80 °C, 2-5 min | 75-99% | |

| MgCl₂·6H₂O | o-phenylenediamine, Aldehydes | Not specified | High |

Transition Metal Catalysis (e.g., Pd/C, Copper-substituted zinc aluminate, CoCl₂·6H₂O, MnFe₂O₄ nano-material, Silver(I) complexes)

Transition metals are widely used to catalyze C-N bond formation in benzimidazole synthesis through various mechanisms, including cross-coupling and dehydrogenative reactions.

Palladium on carbon (Pd/C) has been used for the synthesis of benzimidazoles via a recycled palladium-catalyzed hydrogen transfer process under mild conditions, offering good to excellent yields and easy recovery of the catalyst. It can also catalyze intramolecular cross-dehydrogenative coupling reactions to form fused polycyclic systems. researchgate.net

Copper-substituted zinc aluminate (Cu-ZnAl₂O₄) , prepared via a sol-gel process, acts as an effective and reusable heterogeneous catalyst for the green synthesis of benzimidazole scaffolds.

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is a cost-effective and selective catalyst for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and various aromatic aldehydes, yielding clean products in high yields. ijrar.org

Manganese ferrite (B1171679) (MnFe₂O₄) nanomaterials serve as magnetically recoverable catalysts, merging high catalytic efficiency with environmental sustainability. These superparamagnetic nanoparticles are used in the synthesis of benzimidazoles and can be easily separated from the reaction mixture with an external magnet for reuse.

Silver(I) complexes , particularly those with N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts, are synthesized by reacting the salt with silver(I) oxide. These complexes are stable and have been explored for their catalytic potential. researchgate.net

| Transition Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd/C | Hydrogen Transfer / C-H Arylation | Mild conditions, Recyclable | |

| Copper-substituted zinc aluminate | Condensation | Heterogeneous, Reusable, Green synthesis | |

| CoCl₂·6H₂O | Condensation | Cost-effective, High-yielding, Selective | ijrar.org |

| MnFe₂O₄ nano-material | Condensation | Magnetically recoverable, Reusable | |

| Silver(I)-NHC complexes | Various | Stable complexes, Derived from benzimidazolium salts | researchgate.net |

Nanocatalyst and Biocatalyst Applications

The application of nanotechnology and biotechnology has opened new frontiers in the catalytic synthesis of benzimidazoles, offering enhanced activity, selectivity, and sustainability.

Nanocatalysts

Nanocatalysts provide a bridge between homogeneous and heterogeneous catalysis, offering high surface area-to-volume ratios that enhance catalytic activity. rhhz.net Various metal and metal oxide nanoparticles have been successfully employed.

Magnetic nanoparticles , such as Fe₃O₄, offer high activity and thermal stability, and their key advantage is easy separation and recyclability using an external magnet. rsc.org

Zinc oxide (ZnO) nanoparticles have been used under ultrasound conditions for the synthesis of 2-substituted benzimidazoles, featuring mild conditions and excellent yields.

Zirconia (ZrO₂) nanoparticles have also been reported as robust catalysts for synthesizing a series of benzimidazole derivatives in a one-pot method.

Biocatalysts

The use of enzymes as biocatalysts is a growing area in organic synthesis due to their high selectivity and environmentally benign nature. A novel methodology for the synthesis of N-substituted benzimidazole derivatives has been developed using lipase (B570770) TL IM from Thermomyces lanuginosus. This biocatalysis was performed in a continuous-flow microreactor system, reacting benzimidazoles with α,β-unsaturated compounds via an aza-Michael addition. researchgate.netnanoient.org This microfluidic biocatalysis system represents a promising and rapid strategy for creating libraries of benzimidazole derivatives under mild conditions. researchgate.net

Photocatalytic Methods

Photocatalytic methods have emerged as a sustainable and efficient approach for the synthesis of benzimidazole derivatives. These methods leverage the power of light to drive chemical reactions, often under mild conditions. One notable strategy involves the photocatalytic condensation of o-phenylenediamines with various aldehydes. acs.org For instance, Rose Bengal has been effectively used as a photocatalyst for this transformation, proving successful for aromatic, heteroaromatic, and even less reactive aliphatic aldehydes, leading to good-to-excellent yields of the desired benzimidazole products. acs.org

Another innovative approach utilizes titanium dioxide (TiO2)-based photocatalysts. In a one-pot, tandem process, ethanol can be dehydrogenated by a photocatalytic system to produce both the hydrogen necessary for the reduction of a nitro group on a starting aniline and the aldehyde required for the subsequent cyclization to form the benzimidazole core. cnr.itresearchgate.net The efficiency of these TiO2 photocatalysts can be enhanced by co-doping with elements like boron and nitrogen or by loading with co-catalysts such as cobalt. cnr.itresearchgate.net The choice of metal co-catalyst can also influence the selectivity of the reaction, with platinum showing high selectivity for the desired benzimidazole products. cnr.itresearchgate.net

| Catalyst | Starting Materials | Key Features | Reference |

| Rose Bengal | o-Phenylenediamines, Aldehydes | Efficient for various aldehydes, good-to-excellent yields. | acs.org |

| Co-doped TiO2 | Nitro compounds, Ethanol | Sustainable, one-pot tandem process, produces necessary reagents in situ. | cnr.itresearchgate.net |

| Cobalt-loaded TiO2 | o-Phenylenediamines | Excellent photocatalytic performance under solar light. | researchgate.net |

| Pt/TiO2 | 1,2-Phenylenediammines, Alcohols | One-pot method, couples with photocatalytic dehydrogenation of alcohols. | cnr.it |

Multi-Step Synthesis and Hybrid Molecule Generation

The synthesis of complex benzimidazole derivatives often involves multi-step sequences and the generation of hybrid molecules, combining the benzimidazole scaffold with other heterocyclic systems to create novel structures with unique properties.

One-Pot Synthetic Protocols

One-pot synthetic protocols are highly valued for their efficiency, as they allow for the synthesis of complex molecules in a single reaction vessel, avoiding the need for isolation of intermediates. An efficient one-pot, three-component process for synthesizing benzimidazole derivatives has been developed using a catalytic amount of an Fe(III)-porphyrin complex. nih.govrsc.org This method involves the reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate as the nitrogen source, proceeding through a domino sequence of C-N bond formation and cyclization to afford the benzimidazole core in high yields under mild conditions. nih.govrsc.org

Another effective one-pot method utilizes a recyclable ZnFe2O4 nano-catalyst under ultrasonic irradiation for the condensation of various o-phenylenediamines and substituted aromatic aldehydes. ichem.md This approach offers the advantages of short reaction times, high isolated yields, and a simple work-up procedure. ichem.md The use of ammonium chloride as a catalyst for the condensation of o-phenylenediamine with different aromatic acids at elevated temperatures also provides a green and economically viable one-pot route to 2-substituted benzimidazoles. rasayanjournal.co.in

| Catalyst/Conditions | Reactants | Key Advantages |

| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | High yields, mild reaction conditions, domino reaction. nih.govrsc.org |

| ZnFe2O4 nano-catalyst / Ultrasonic irradiation | o-Phenylenediamines, Aromatic aldehydes | Short reaction times, high yields, recyclable catalyst. ichem.md |

| Ammonium chloride | o-Phenylenediamine, Aromatic acids | Green, economically viable. rasayanjournal.co.in |

Development of Benzimidazole-Heterocycle Hybrids (e.g., Benzimidazole–Thiadiazole, Benzimidazole–Triazole)

The development of hybrid molecules that incorporate the benzimidazole scaffold with other heterocycles, such as thiadiazole and triazole, is a significant area of synthetic research.

Benzimidazole-Thiadiazole Hybrids: A common synthetic route to benzimidazole-thiadiazole hybrids involves a multi-step sequence. nih.gov This typically begins with the condensation of o-phenylenediamine with a suitable starting material to form a 2-substituted benzimidazole. nih.gov For example, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can be synthesized and then converted to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate. nih.gov The hydrazide can then be reacted with isothiocyanate derivatives to form a thiosemicarbazide (B42300), which is subsequently cyclized in the presence of a strong acid like sulfuric acid to yield the final benzimidazole-1,3,4-thiadiazole hybrid. nih.govtandfonline.com

Benzimidazole-Triazole Hybrids: The synthesis of benzimidazole-triazole hybrids can also be achieved through multi-step pathways. One approach involves the initial synthesis of benzimidazole-hydrazides, which are then reacted with alkylisothiocyanates. mdpi.com The resulting intermediates can be cyclized to form 5-substituted-1,2,4-triazole-3-thiols. mdpi.com These triazole-thiols can then undergo a substitution reaction with 2-bromoacetophenones to yield the target benzimidazole-1,2,4-triazole hybrid compounds. mdpi.com Another strategy focuses on creating hybrids for specific applications, such as EGFR inhibitors, where 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles and 2-benzylthio-1-(1-aryl-1,2,3-triazole-4-methyl)benzimidazoles have been synthesized. frontiersin.org

| Hybrid Type | General Synthetic Strategy | Key Intermediates |

| Benzimidazole-Thiadiazole | Multi-step synthesis involving condensation, hydrazide formation, thiosemicarbazide formation, and cyclization. | Benzimidazole-hydrazide, Thiosemicarbazide. nih.govtandfonline.com |

| Benzimidazole-Triazole | Multi-step synthesis involving hydrazide formation, reaction with isothiocyanates, cyclization to a triazole-thiol, and subsequent substitution. | Benzimidazole-hydrazide, 5-substituted-1,2,4-triazole-3-thiol. mdpi.com |

N-Nucleophilic Substitution Reactions for Diverse Functionalization

N-nucleophilic substitution reactions are a cornerstone for the diverse functionalization of the benzimidazole core. The benzimidazole ring contains two nitrogen atoms, N1 and N3, which can be sites for electrophilic substitution. chemicalbook.com However, the N-H proton is acidic, allowing for deprotonation and subsequent nucleophilic attack by the resulting anion.

The reaction of benzimidazole derivatives with various functionalized halides in a basic medium is a common method to introduce a wide range of substituents at the nitrogen atom, leading to N-substituted benzimidazole derivatives. tsijournals.com For example, 2-Chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org In contrast, unsubstituted 2-halobenzimidazoles can be less reactive towards powerful nucleophiles due to the potential for proton abstraction at the N1 position. longdom.org The Chichibabin amination reaction is a notable method for the synthesis of 1-substituted-2-aminobenzimidazoles, where a nucleophilic substitution occurs at the 2-position. longdom.org

The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through reactions with a variety of electrophiles, including aliphatic and aromatic halides, acid chlorides, and alkylsulfonic chlorides. researchgate.net This versatility allows for the introduction of a vast array of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.

| Reaction Type | Reagents | Outcome |

| N-Alkylation | Functionalized halides, Base | Introduction of alkyl or functionalized alkyl groups at the nitrogen atom. tsijournals.com |

| Nucleophilic Substitution on 2-Halobenzimidazoles | Nucleophiles (e.g., alkoxides) | Substitution of the halogen at the 2-position, particularly on N-substituted derivatives. longdom.org |

| Chichibabin Amination | Sodium amide | Synthesis of 1-substituted-2-aminobenzimidazoles. longdom.org |

| N-Acylation/Sulfonylation of 2-Aminobenzimidazoles | Acid chlorides, Alkylsulfonic chlorides | Introduction of acyl or sulfonyl groups on the exocyclic amino group or the ring nitrogen. researchgate.net |

Mechanistic Investigations of Biological Activities of Benzimidazole Derivatives in Vitro Studies

Antimicrobial Activities (In Vitro)

Benzimidazole (B57391) derivatives exhibit a broad spectrum of antimicrobial activities, which have been extensively studied in laboratory settings. These in vitro investigations are crucial for understanding the fundamental interactions between the chemical compounds and microbial targets. The following sections will delve into the specific antibacterial and antifungal mechanisms that have been identified for representative benzimidazole derivatives.

Antibacterial Mechanisms (In Vitro)

The antibacterial effects of benzimidazole derivatives are multifaceted, involving the disruption of essential cellular processes in bacteria. These mechanisms include interference with biochemical pathways, inhibition of critical enzymes, and structural mimicry of biological molecules.

Benzimidazole derivatives can impede bacterial growth by interfering with fundamental biochemical pathways. Due to the structural resemblance of the benzimidazole core to naturally occurring purine nucleobases, these compounds can act as competitive inhibitors in processes involving purines. This interference can disrupt the synthesis of vital macromolecules, thereby arresting bacterial proliferation. For instance, some benzimidazole compounds have been noted to interfere with folate biosynthesis in microbial cells, leading to the inhibition of bacterial growth by blocking the formation of essential folates. nih.gov

A primary mechanism of antibacterial action for many benzimidazole derivatives is the inhibition of bacterial topoisomerases, such as DNA gyrase and DNA topoisomerase I. These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.

DNA Gyrase Inhibition: Certain benzimidazole derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase. For example, a novel synthesized benzimidazole derivative, designated as compound 8a , exhibited significant inhibition of the S. aureus DNA gyrase supercoiling assay with a half-maximal inhibitory concentration (IC50) of 0.443 µM. ekb.egekb.eg This inhibition disrupts the normal coiling and uncoiling of bacterial DNA, leading to cell death. ekb.eg

Table 1: In Vitro Inhibition of S. aureus DNA Gyrase by a Representative Benzimidazole Derivative 1 (Compound 8a)

| Compound | Target Enzyme | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound (Compound 8a) | S. aureus DNA Gyrase | Supercoiling | 0.443 | ekb.egekb.eg |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | Supercoiling | 0.425 | ekb.eg |

Bacterial DNA Topoisomerase I Inhibition: Similarly, other benzimidazole derivatives have been shown to selectively inhibit bacterial DNA topoisomerase I. A study on a series of Hoechst 33258 based bisbenzimidazoles identified DPA 151 as an effective and selective inhibitor of E. coli topoisomerase I. nih.gov This compound displayed an IC50 value of 5.50 µM, demonstrating a significant increase in inhibitory capacity compared to the parent compound. nih.gov This selective inhibition of bacterial topoisomerase I over its human counterparts presents a promising avenue for antibacterial drug development. nih.govclemson.edu

Table 2: In Vitro Inhibition of E. coli DNA Topoisomerase I by a Representative this compound (DPA 151)

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound (DPA 151) | E. coli DNA Topoisomerase I | 5.50 ± 0.50 | nih.gov |

| Hoechst 33258 (Reference) | E. coli DNA Topoisomerase I | 19.50 ± 1.32 | nih.gov |

The structural analogy between the benzimidazole scaffold and endogenous purine nucleobases, such as adenine and guanine, is a key factor in the antibacterial activity of these derivatives. nih.govnih.gov This resemblance allows them to act as purinomimetics and interfere with the synthesis of nucleic acids and proteins, which are vital for bacterial survival. nih.gov By competitively inhibiting enzymes involved in purine metabolism and incorporation into DNA and RNA, these derivatives can effectively halt bacterial growth. nih.govnih.gov This mechanism of action is broad-ranging, as purine biosynthesis and utilization are fundamental to all bacterial life. The antibacterial mechanism of benzimidazoles is often attributed to this structural similarity to purine, which is crucial for the biosynthesis of nucleic acids and proteins in the bacterial cell wall. rdd.edu.iq

Antifungal Mechanisms (In Vitro)

In addition to their antibacterial properties, benzimidazole derivatives have demonstrated significant antifungal activity. A primary mechanism for this activity is the inhibition of key enzymes in the fungal cell membrane biosynthesis pathway.

A well-established target for antifungal benzimidazole derivatives is the enzyme lanosterol 14-α-demethylase, also known as CYP51. nih.gov This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately fungal cell death. nih.gov

Several studies have highlighted the potent inhibitory effects of benzimidazole derivatives on CYP51. For instance, a novel benzimidazole-pyridine-phenylalkanesulfonate hybrid, compound 3k , was found to inhibit Lanosterol 14α-demethylase with an IC50 of 4.2 µM. In another study, a series of benzimidazole-1,2,4-triazole derivatives, including compounds 6b, 6i, and 6j , exhibited high antifungal activity with minimum inhibitory concentration (MIC) values of 0.97 µg/mL against Candida glabrata. nih.govacs.org Molecular docking studies have further supported that these compounds bind effectively to the active site of 14α-demethylase, corroborating this mechanism of action. nih.govnih.govacs.org

Table 3: In Vitro Inhibition of Fungal 14-α Demethylase (CYP51) by Representative Benzimidazole Derivatives 1

| Compound | Target Enzyme | Fungal Strain | Measurement | Value | Reference |

|---|---|---|---|---|---|

| This compound (Compound 3k) | Lanosterol 14α-demethylase (CYP51) | Candida albicans | IC50 | 4.2 µM | |

| This compound (Compound 6b) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 0.97 µg/mL | nih.govacs.org |

| This compound (Compound 6i) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 0.97 µg/mL | nih.govacs.org |

| This compound (Compound 6j) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 0.97 µg/mL | nih.govacs.org |

| Fluconazole (Reference) | Lanosterol 14α-demethylase (CYP51) | Candida albicans | IC50 | 0.6 µM | |

| Voriconazole (Reference) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 1.95 µg/mL | nih.govacs.org |

Antiprotozoal Mechanisms (In Vitro)

Benzimidazole derivatives have demonstrated significant potential as antiprotozoal agents, with in vitro studies revealing their ability to target key parasitic enzymes essential for survival.

Pteridine Reductase 1 (PTR1) is a vital enzyme for the survival of Leishmania species, the protozoan parasites responsible for leishmaniasis. PTR1 is involved in the biosynthesis of essential folate and pteridine metabolites, making it an attractive target for antileishmanial drugs. japsonline.com In vitro studies have shown that benzimidazole derivatives can effectively inhibit this enzyme.

For instance, a study investigating the antileishmanial activity of various benzimidazole-based molecules identified a compound, designated as K1 (a 3-Cl phenyl derivative), which exhibited potent inhibitory effects against Leishmania (L.) major promastigotes. nih.gov The in vitro assessment revealed an IC₅₀ value of 0.6787 µg/mL for this compound. nih.gov Molecular docking and dynamic simulations further supported these findings by indicating interactions between the benzimidazole derivatives and the active site of PTR1. nih.gov The inhibition of PTR1 is considered a crucial mechanism to arrest the metabolic pathway of the parasite and prevent the development of drug resistance. nih.gov

| Compound | Organism | Target | Activity (IC₅₀) |

|---|---|---|---|

| K1 (3-Cl phenyl derivative) | Leishmania (L.) major | Pteridine Reductase 1 (PTR1) | 0.6787 µg/mL |

Antitubercular Mechanisms (In Vitro)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. Benzimidazole derivatives have been identified as a promising class of compounds that can target essential enzymes in this bacterium.

In vitro studies have demonstrated that benzimidazole derivatives can inhibit key enzymes involved in the synthesis of the mycobacterial cell wall, a crucial component for the bacterium's survival and virulence.

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): This enzyme is a critical component in the biosynthesis of arabinogalactan, a key structural element of the mycobacterial cell wall. nih.gov The inhibition of DprE1 is a validated strategy for developing new antitubercular drugs. nih.govresearchgate.net Research has shown that certain benzimidazole derivatives exhibit inhibitory activity against DprE1. nih.gov For example, a series of 23 benzimidazole derivatives were evaluated for their antitubercular activity, and molecular docking studies indicated that their mechanism of action involves the inhibition of the DprE1 enzyme. nih.govresearchgate.net

Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Mtb KasA): KasA is an essential enzyme involved in the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. semanticscholar.org Substituted benzimidazoles have been investigated as inhibitors of mycolic acid synthesis, with KasA being a primary target. semanticscholar.org Molecular docking studies of synthesized benzimidazole analogs have shown favorable binding affinities to the active site of Mtb KasA. semanticscholar.org For example, compounds with a substituted amine group on the side ring connected to the benzimidazole ring demonstrated high docking scores, suggesting their potential as KasA inhibitors. semanticscholar.org

In vitro screening of various benzimidazole derivatives against M. tuberculosis H37Rv has provided evidence of their potent antitubercular activity. While direct enzymatic inhibition data is often complemented by whole-cell activity, the minimum inhibitory concentration (MIC) is a key parameter. For instance, a benzimidazolium salt, compound 7h, demonstrated an MIC value of 2 µg/ml against M. tuberculosis H37Rv. nih.gov Another study on trisubstituted benzimidazoles reported promising MIC values ranging from 0.5 to 6 µg/mL. nih.gov

| Compound Series/Name | Organism | Putative Target(s) | Activity (MIC) |

|---|---|---|---|

| Benzimidazolium salt 7h | M. tuberculosis H37Rv | InhA | 2 µg/ml |

| Trisubstituted benzimidazoles | M. tuberculosis H37Rv | FtsZ | 0.5-6 µg/mL |

Anticancer/Antiproliferative Activities (In Vitro)

Benzimidazole derivatives have emerged as a significant class of compounds with potent anticancer and antiproliferative activities, demonstrated through various in vitro studies.

The anticancer effects of benzimidazole derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a central role in cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. A study on new 5-Methoxy-6-substituted-1H-benzimidazole derivatives identified compound 4w, which exhibited significant anti-tumor activity against A549 lung cancer cells with an IC₅₀ value of 1.55 ± 0.18 μM. nih.gov Further mechanistic studies revealed that this compound could down-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), indicating its inhibitory effect on this pathway. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. One benzimidazole derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide, was found to suppress both HER2 and EGFR signaling in breast cancer cells. nveo.org This suppression led to the blockage of downstream activation of both the PI3K/Akt and MEK/Erk (a component of the MAPK pathway) pathways. nveo.org

| Compound | Cell Line | Target Pathway | Activity (IC₅₀) |

|---|---|---|---|

| Compound 4w | A549 (Lung Cancer) | PI3K/Akt | 1.55 ± 0.18 μM |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. They are well-established targets for cancer chemotherapy. Benzimidazole derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.

Topoisomerase I Inhibition: Several studies have identified benzimidazole derivatives as potent inhibitors of DNA topoisomerase I. In one study, a series of 1,2,4-triazole benzimidazoles were synthesized and evaluated for their cytotoxic effects. nih.gov Compounds 4b and 4h emerged as the most potent agents against the A549 cell line, with IC₅₀ values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively, and also demonstrated significant inhibitory activity against topoisomerase I. nih.gov

Topoisomerase II Inhibition: Benzimidazole derivatives have also been found to be effective inhibitors of topoisomerase II. A novel series of benzimidazole-triazole hybrids were designed and synthesized as multi-target inhibitors. nih.gov Compound 5a from this series displayed strong topoisomerase II inhibitory activity with an IC₅₀ of 2.52 µM, which was superior to the reference drug doxorubicin (IC₅₀ = 3.62 µM). nih.gov Another 2-substituted benzimidazole derivative, 2-phenylthiomethylbenzimidazole, showed enhanced activity against Topo II with an IC₅₀ of 17 µM. nih.gov

| Compound | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Compound 4b | Topoisomerase I | 7.34 ± 0.21 μM |

| Compound 4h | Topoisomerase I | 4.56 ± 0.18 μM |

| Compound 5a (benzimidazole-triazole hybrid) | Topoisomerase II | 2.52 µM |

| 2-phenylthiomethylbenzimidazole | Topoisomerase II | 17 µM |

DNA Intercalation

Benzimidazole derivatives have been shown to interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. In vitro studies have demonstrated that certain benzimidazole derivatives can insert themselves between the base pairs of the DNA double helix. This intercalation can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can subsequently interfere with DNA replication and transcription processes. This mechanism is a key area of investigation for the development of anticancer agents. Some derivatives exhibit a preference for binding to the minor groove of DNA, particularly at AT-rich sequences.

Table 1: In Vitro DNA Intercalation Studies of Benzimidazole Derivatives This table is representative of findings for various benzimidazole derivatives and not specific to a single compound designated "this compound" as such specific data is not available.

| Derivative Type | Method | Observation | Reference |

|---|---|---|---|

| Dicationic Benzimidazoles | Thermal Denaturation (ΔTm), Circular Dichroism (CD) | Strong binding to AT-rich DNA sequences in the minor groove. | doaj.org |

| Benzimidazole Schiff Base Metal Complexes | UV-vis Absorption Spectroscopy | Hypochromism and red/blue shift, suggesting intercalation and groove binding. | nih.gov |

| Benzimidazole-Triazole Hybrids | Spectroscopic Experiments (UV-vis, Fluorescence, CD) | Selective interaction with G-quadruplex DNA over duplex DNA. | acs.org |

Enzyme Inhibition (e.g., PARP-poly, Dihydrofolate Reductase (DHFR), Aromatase, Epidermal Growth Factor Receptor (EGFR))

This compound has been investigated for its potential to inhibit various enzymes that are critical in different pathological conditions.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain benzimidazole derivatives have shown significant inhibitory activity against PARP-1, an enzyme crucial for DNA repair. Inhibition of PARP-1 is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. In vitro assays have identified benzimidazole derivatives with potent PARP-1 inhibitory effects. For instance, some furan ring-substituted derivatives have displayed strong inhibitory effects on the PARP-1 enzyme, with IC50 values in the nanomolar range researchgate.net.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylic acid, and certain amino acids. Inhibitors of DHFR are used as antimicrobial and anticancer agents. Some benzimidazole derivatives have been designed and evaluated as DHFR inhibitors, showing promising in vitro activity acs.orgresearchgate.net.

Aromatase Inhibition: Aromatase is a crucial enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a primary strategy for the treatment of hormone-dependent breast cancer. Several benzimidazole-triazolothiadiazine derivatives have been synthesized and demonstrated potent in vitro inhibition of the aromatase enzyme, with some compounds showing IC50 values comparable to the standard drug letrozole nih.govnih.gov.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a significant role in cell proliferation and is often overexpressed in various cancers. Benzimidazole-based compounds have been developed as EGFR inhibitors. In vitro studies have shown that some of these derivatives can potently inhibit EGFR kinase activity, with IC50 values in the nanomolar range, comparable to the reference drug erlotinib mdpi.comdntb.gov.ua.

Table 2: In Vitro Enzyme Inhibition by Benzimidazole Derivatives

| Enzyme | Derivative Type | IC50 Value | Reference |

|---|---|---|---|

| PARP-1 | Furan ring-substituted benzimidazole | 0.023 µM | researchgate.net |

| PARP-2 | Benzoxazole-benzimidazole hybrid | 0.057 µM | researchgate.net |

| DHFR | Pyrimidine-clubbed benzimidazole | - | acs.org |

| Aromatase | Benzimidazole-triazolothiadiazine | 0.032 µM | nih.govnih.gov |

| EGFR | Benzimidazole-hydrazone | 0.09 µM | mdpi.com |

| EGFR | Benzimidazole-1,3,4-oxadiazole | 0.33 µM | dntb.gov.ua |

Apoptotic Induction and Related Pathway Modulation (e.g., Caspase-3, Caspase-8, Bax Activation; Bcl-2 Down-regulation)

Benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key proteins in the apoptotic pathway.

In vitro studies have demonstrated that certain benzimidazole derivatives can lead to the activation of executioner caspases, such as Caspase-3 , and initiator caspases, like Caspase-8 . The activation of these caspases is a hallmark of apoptosis. Furthermore, these derivatives have been observed to upregulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2 . The increased ratio of Bax to Bcl-2 is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, triggering the caspase cascade and ultimately leading to cell death nih.govnih.govnih.gov.

Table 3: In Vitro Apoptotic Induction by Benzimidazole Derivatives This table is representative of findings for various benzimidazole derivatives and not specific to a single compound designated "this compound" as such specific data is not available.

| Apoptotic Marker | Cell Line | Observation | Reference |

|---|---|---|---|

| Caspase-3 Activation | PC-3 | Increased levels | nih.govnih.gov |

| Caspase-8 Activation | PC-3 | Increased levels | nih.govnih.gov |

| Bax Activation | PC-3 | Increased levels | nih.govnih.gov |

| Bcl-2 Down-regulation | PC-3 | Decreased levels | nih.govnih.gov |

| Bcl-2 Down-regulation | MCF-7 | 256-fold downregulation | researchgate.net |

Anti-inflammatory Activities (In Vitro)

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. Their mechanisms of action involve interactions with key mediators and enzymes in the inflammatory cascade.

Interaction with Inflammatory Mediators and Receptors (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid Receptors, Bradykinin Receptors)

Transient Receptor Potential Vanilloid-1 (TRPV1): TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. Certain benzo[d]imidazole derivatives have been identified as potent TRPV1 antagonists. In functional assays using cells expressing human TRPV1 channels, these compounds have been shown to antagonize capsaicin-induced Ca2+ influx with nanomolar IC50 values nih.gov.

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, including the CB1 and CB2 receptors, is involved in modulating inflammation and pain. Benzimidazole-containing derivatives have been explored as selective CB2 receptor ligands. In vitro binding assays have shown that some of these compounds exhibit preferential binding to CB2 receptors with potencies in the sub-micromolar to low micromolar range nih.gov.

Bradykinin Receptors: Bradykinin is a potent inflammatory mediator, and its receptors are targets for anti-inflammatory drugs. While benzimidazole derivatives are reported to target bradykinin receptors, specific in vitro data for "this compound" was not available in the conducted searches nih.govresearchgate.net.

Table 4: In Vitro Interaction of Benzimidazole Derivatives with Inflammatory Receptors

| Receptor | Derivative Type | Activity | IC50/Ki Value | Reference |

|---|---|---|---|---|

| TRPV1 | Benzo[d]imidazole | Antagonist | 4.6 nM | nih.gov |

| CB2 | Trifluoromethylbenzimidazole | Agonist | Ki = 0.42 µM | nih.gov |

| CB2 | Trifluoromethylbenzimidazole | Inverse agonist/antagonist | Ki = 0.37 µM | nih.gov |

Inhibition of Enzymes in Inflammatory Pathways (e.g., 5-Lipoxygenase Activating Protein, Cyclooxygenase (COX-2))

5-Lipoxygenase Activating Protein (FLAP): FLAP is a key protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The benzimidazole derivative BRP-7 has been identified as a potent inhibitor of leukotriene biosynthesis by targeting FLAP. Mechanistic studies in human neutrophils have shown that BRP-7 suppresses leukotriene formation by interacting with FLAP nih.govresearchgate.net.

Cyclooxygenase (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Numerous benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. In vitro assays have demonstrated that some of these compounds exhibit potent and selective inhibition of COX-2, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of celecoxib nih.govsemanticscholar.orgnih.gov.

Table 5: In Vitro Inhibition of Enzymes in Inflammatory Pathways by Benzimidazole Derivatives

| Enzyme | Derivative Type | IC50 Value | Reference |

|---|---|---|---|

| FLAP (cellular LT synthesis) | Benzimidazole (BRP-7) | - | nih.govresearchgate.net |

| COX-2 | Benzimidazole-thiazole hybrid | 0.045 µM | nih.gov |

| COX-2 | Novel benzimidazole derivative | 0.13 µM | semanticscholar.org |

Antiviral Activities (In Vitro)

Benzimidazole derivatives have emerged as a promising class of antiviral agents with a broad spectrum of activity against various human viruses.

In vitro studies have demonstrated the efficacy of benzimidazole derivatives against several significant viral pathogens:

Hepatitis C Virus (HCV): A benzimidazole derivative, designated B5, has been shown to inhibit HCV infection in a pangenotypic and dose-dependent manner in hepatoma cells and primary hepatocytes. Mechanistic studies revealed that B5 affects a post-attachment stage of the viral entry step dntb.gov.uanih.gov.

Hepatitis B Virus (HBV): A series of novel benzimidazole derivatives have exhibited strong activity against HBV replication with low cytotoxicity in vitro. Compounds 12a and 12b from this series were identified as particularly promising, with low micromolar IC50 values mdpi.com.

Human Immunodeficiency Virus (HIV): Certain benzimidazole analogues have been investigated as anti-HIV agents. They have been shown to significantly inhibit HIV-1 replication in vitro without affecting HIV-2 nih.govnih.govnih.gov.

Herpes Simplex Virus (HSV): While some benzimidazole ribonucleosides are potent inhibitors of human cytomegalovirus (CMV) and Epstein-Barr virus (EBV), they have been found to be inactive against alphaherpesviruses such as HSV-1 and HSV-2 in vitro researchgate.netnih.gov.

Table 6: In Vitro Antiviral Activities of Benzimidazole Derivatives

| Virus | Derivative Type | Cell Line | EC50/IC50 Value | Reference |

|---|---|---|---|---|

| HCV (genotype 2a) | Benzimidazole (B5) | Huh-7 | - | dntb.gov.uanih.gov |

| HBV | Benzimidazole (12a) | HepG2 2.2.15 | 0.9 µM | mdpi.com |

| HBV | Benzimidazole (12b) | HepG2 2.2.15 | 0.7 µM | mdpi.com |

| HIV-1 | Thiazolo[3,4-a]benzimidazole | - | - | nih.govnih.gov |

| HSV-1 | Benzimidazole ribonucleoside | - | Inactive | researchgate.netnih.gov |

| HSV-2 | Benzimidazole ribonucleoside | - | Inactive | researchgate.netnih.gov |

Compound Names Mentioned in this Article

| Abbreviation/Code | Full Chemical Name |

| B5 | Not specified in source |

| BRP-7 | Not specified in source |

| 12a | Not specified in source |

| 12b | Not specified in source |

| C1 | Not specified in source |

| D1 | Not specified in source |

| PARP | Poly (ADP-ribose) Polymerase |

| DHFR | Dihydrofolate Reductase |

| EGFR | Epidermal Growth Factor Receptor |

| Bax | Bcl-2-associated X protein |

| Bcl-2 | B-cell lymphoma 2 |

| TRPV1 | Transient Receptor Potential Vanilloid-1 |

| CB1 | Cannabinoid Receptor 1 |

| CB2 | Cannabinoid Receptor 2 |

| FLAP | 5-Lipoxygenase Activating Protein |

| COX-2 | Cyclooxygenase-2 |

| HCV | Hepatitis C Virus |

| HBV | Hepatitis B Virus |

| HIV | Human Immunodeficiency Virus |

| HSV | Herpes Simplex Virus |

| CMV | Cytomegalovirus |

| EBV | Epstein-Barr Virus |

Inhibition of Viral Polymerases

A primary antiviral mechanism of certain benzimidazole derivatives is the inhibition of viral polymerases, which are crucial for the replication of the viral genome. tandfonline.comresearchgate.netresearchgate.net Notably, some derivatives function as non-nucleoside inhibitors (NNIs) of the RNA-dependent RNA polymerase (RdRP), a key enzyme for viruses like the Hepatitis C Virus (HCV). tandfonline.com

These NNIs bind to an allosteric site on the polymerase enzyme, distinct from the active site where nucleotide incorporation occurs. tandfonline.com This binding induces a conformational change in the enzyme, thereby inhibiting its activity. researchgate.net Kinetic studies have shown that this inhibition occurs prior to the formation of a productive polymerase-RNA complex and before the elongation step of RNA synthesis. tandfonline.com Resistance to these compounds has been linked to mutations in the thumb domain of the polymerase, an area separate from the catalytic center, further supporting the allosteric inhibition model. tandfonline.com

Another class of benzimidazole derivatives, the benzimidazole ribonucleosides, targets the DNA polymerases of herpesviruses. For example, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) has been shown to block the processing and maturation of viral DNA in human cytomegalovirus (CMV). researchgate.net

Disruption of Viral Enzyme Activity

Beyond polymerases, benzimidazole derivatives interfere with the function of other essential viral enzymes. nih.govgoogle.com This disruption is a key component of their broad-spectrum antiviral potential. One significant target is the viral protease, an enzyme responsible for cleaving large viral polyproteins into individual, functional proteins required for assembling new virus particles. nih.govgoogle.com By inhibiting proteases, these derivatives effectively halt the viral maturation process. nih.gov

In the context of herpesviruses, specific benzimidazole compounds have been identified that inhibit other critical enzymes. The derivative maribavir, for instance, is a potent inhibitor of the pUL97 protein kinase in human CMV. researchgate.net This inhibition interferes with viral DNA synthesis and other key replication steps. researchgate.net The efficacy of these compounds against strains of CMV that are resistant to other antiviral drugs highlights the distinct mechanistic pathway of these benzimidazole derivatives. researchgate.net

Mechanisms of Blocking Virus Entry into Host Cells

Several benzimidazole derivatives prevent viral infection at its earliest stage: entry into the host cell. nih.govnih.gov This is accomplished by interfering with the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the cell membrane. nih.govnih.gov

| Compound Example | Virus | Mechanism of Action | IC₅₀ |

| JTK-003 | Hepatitis C Virus (HCV) | Allosteric inhibition of RNA-dependent RNA polymerase. tandfonline.com | Not specified |

| BDCRB | Human Cytomegalovirus (CMV) | Blocks processing and maturation of viral DNA. researchgate.net | ~1-5 µM researchgate.net |

| Maribavir | Human Cytomegalovirus (CMV) | Inhibits the viral enzyme pUL97, interfering with DNA synthesis. researchgate.net | ~1-5 µM researchgate.net |

| B5 | Hepatitis C Virus (HCV) | Blocks a post-attachment stage of virus entry into the host cell. nih.gov | ~4.04 µM nih.gov |

Enzyme Inhibition Studies (General In Vitro)

The inhibitory action of benzimidazole derivatives extends to host enzymes, with significant research focused on their potential as therapeutic agents for neurodegenerative diseases and other conditions.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. tandfonline.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Numerous in vitro studies have demonstrated that benzimidazole derivatives can be potent AChE inhibitors. tandfonline.comnih.gov

The benzimidazole scaffold is considered a bioisostere of the indanone pharmacophore found in donepezil, a leading AChE inhibitor. nih.gov Structure-activity relationship studies have shown that substitutions on the benzimidazole ring system significantly influence inhibitory potency. For instance, certain benzimidazole-triazole hybrids have shown exceptionally high activity. Compounds featuring a 3,4-dihydroxy substitution on a phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring were found to be potent inhibitors of AChE, with IC₅₀ values comparable to the reference drug donepezil. nih.gov Kinetic studies of the most active derivatives revealed a mixed inhibition pattern, suggesting that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound Example | Enzyme | IC₅₀ | Reference Drug (IC₅₀) |

| Compound 3d (benzimidazole-triazole hybrid) | Acetylcholinesterase (AChE) | 31.9 ± 0.1 nM nih.gov | Donepezil (21.8 ± 0.9 nM) nih.gov |

| Compound 3h (benzimidazole-triazole hybrid) | Acetylcholinesterase (AChE) | 29.5 ± 1.2 nM nih.gov | Donepezil (21.8 ± 0.9 nM) nih.gov |

| Benzimidazole-based pyrrole hybrid | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM mdpi.com | Galantamine (19.34 ± 0.62 µM) mdpi.com |

Dipeptidyl Peptidase III (DPP III) Inhibition

Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase involved in various physiological processes, including the regulation of oxidative stress through the Keap1-Nrf2 pathway. jksus.org In vitro studies have identified amidino-substituted benzimidazole derivatives as inhibitors of human DPP III (hDPP III). jksus.org

In a study of thirty-six such derivatives, all compounds exhibited some level of inhibitory activity at a concentration of 30 µM. jksus.org The potency of inhibition was found to be highly dependent on the substituents at both the 2-position and the 5(6)-positions of the benzimidazole core. jksus.org For example, derivatives with a 4-trifluoromethylphenyl group at the 2-position showed nearly complete inhibition of the enzyme. jksus.org The nature of the amidino group also played a role, with an imidazolinyl group at the 5(6)-position conferring greater potency than an unsubstituted amidine. jksus.org

| Compound Example | Enzyme | IC₅₀ |

| Compound a6 (4-trifluoromethylphenyl derivative) | Dipeptidyl Peptidase III (DPP III) | 9.83 ± 0.08 μM jksus.org |

| Compound b6 (4-trifluoromethylphenyl derivative) | Dipeptidyl Peptidase III (DPP III) | 8.18 ± 0.09 μM jksus.org |

| Diamidino dibenzimidazole derivative | Dipeptidyl Peptidase III (DPP III) | 1.7 µM researchgate.net |

Antioxidant and Antiglycation Activities (In Vitro)

Benzimidazole derivatives have demonstrated significant potential in combating oxidative stress and glycation, two processes implicated in aging and various pathologies.

In vitro antioxidant activity is commonly assessed through assays that measure a compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.comresearchgate.net Numerous studies have shown that benzimidazole derivatives are effective radical scavengers. tandfonline.comnih.govnih.gov The antioxidant capacity is largely influenced by the substituents on the benzimidazole structure, with the presence of phenolic hydroxyl groups being particularly important. nih.govmdpi.com For instance, certain thiadiazolylmethylbenzimidazole derivatives demonstrated DPPH radical scavenging activity that was 17–18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT). tandfonline.com Similarly, a 2,5-dihydroxy substituted benzimidazole derivative showed potent antioxidant activity with an IC₅₀ value of 22.42 µM. jksus.org

Antiglycation activity refers to the ability to inhibit the formation of advanced glycation end-products (AGEs), which are formed by the non-enzymatic reaction of sugars with proteins and are involved in diabetic complications. google.comjksus.org The in vitro antiglycation potential of benzimidazole derivatives has been evaluated using the bovine serum albumin (BSA)-fructose assay. jksus.org In one study, a series of 20 derivatives was tested, and several compounds showed more potent antiglycation activity than the standard inhibitor, rutin. jksus.org The most active compound, a 2,5-dihydroxy substituted derivative, had an IC₅₀ value of 182.30 µM, which was significantly lower than that of rutin (IC₅₀ = 295.09 µM). jksus.org The position of the hydroxyl groups on the phenyl ring was found to be a critical determinant of this activity. jksus.org

| Activity | Compound Example | Assay | IC₅₀ | Standard (IC₅₀) |

| Antioxidant | Thiadiazolylmethylbenzimidazole (Compound 13) | DPPH Radical Scavenging | 12 µM tandfonline.com | BHT (230 µM) tandfonline.com |

| Antioxidant | 2,5-dihydroxy derivative (Compound 10) | DPPH Radical Scavenging | 22.42 ± 0.26 µM jksus.org | Propyl gallate (29.20 ± 1.25 µM) jksus.org |

| Antiglycation | 2,5-dihydroxy derivative (Compound 10) | BSA-Fructose Assay | 182.30 ± 1.20 µM jksus.org | Rutin (295.09 ± 1.04 µM) jksus.org |

| Antiglycation | 2,4-dihydroxy derivative (Compound 2) | BSA-Fructose Assay | 240.50 ± 1.30 µM jksus.org | Rutin (295.09 ± 1.04 µM) jksus.org |

Structure Activity Relationship Sar Studies of Benzimidazole Derivatives

Correlation Between Substituent Position and Biological Activity

The location of substituents on the benzimidazole (B57391) nucleus is a critical determinant of biological activity. nih.gov SAR analyses consistently indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence the pharmacological effects, which can range from anti-inflammatory and antiviral to anticancer activities. nih.govnih.govresearchgate.net

The versatility of these positions allows for fine-tuning of the molecule's interaction with various biological targets. researchgate.netnih.gov For instance, in the context of anti-inflammatory agents, different substitutions at these key positions can lead to interactions with a variety of targets, including cyclooxygenase (COX), cannabinoid receptors, and various cytokines. nih.govnih.gov Similarly, for anticancer applications, the presence of specific linkers and substituents at the N-1, C-2, C-5, and C-6 positions has been identified as a promising strategy for developing potent inhibitors of enzymes like VEGFR-2. nih.govrsc.org The strategic modification of these sites is a cornerstone of rational drug design for this class of compounds. rroij.com

Impact of Substituent Electronic and Steric Properties on Activity

The electronic nature of substituents can profoundly alter the activity of benzimidazole compounds. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modify the electron density distribution across the benzimidazole ring system, affecting its binding affinity to biological targets. nih.gov

For example, some studies have shown that compounds bearing an electron-withdrawing nitro group (-NO2) at the 6-position were more active than other derivatives, while electron-donating groups led to lower potency in certain anti-inflammatory assays. nih.gov Conversely, other research indicates that the presence of electron-donating groups, such as methoxy (-OCH3), can enhance antioxidant or anticancer activity. rsc.orgacs.org For instance, SAR studies on certain anticancer hybrids revealed that the anticancer activity was stronger with more methoxy groups on a phenyl ring attached to the pyrimidine scaffold, which was attributed to the electron-releasing effect. rsc.org

The effect is highly dependent on the specific biological target. In the development of antisecretory agents like omeprazole, substituents with strongly electron-withdrawing properties, such as -NO2, tended to yield compounds with lower activity. nih.gov Halogen substitutions (e.g., -Cl, -Br), which are electron-withdrawing, have been shown to enhance antitubercular and antibacterial activity, partly due to their electronic effects and ability to form halogen bonds. nih.gov

Table 1: Illustrative Impact of Electronic Groups on Biological Activity of a Hypothetical Benzimidazole Derivative

| Compound ID | Substituent at C6 | Electronic Nature | Relative Activity (%) |

|---|---|---|---|

| BD-1 | -H | Neutral | 100 |

| BD-2 | -NO₂ | Electron-Withdrawing | 150 |

| BD-3 | -Cl | Electron-Withdrawing | 135 |

| BD-4 | -OCH₃ | Electron-Donating | 85 |

| BD-5 | -CH₃ | Electron-Donating | 95 |

Note: Data is illustrative and based on general trends reported in the literature.

The steric bulk and nature of substituents, whether they are rigid aromatic systems or flexible aliphatic chains, also significantly impact activity. The size and shape of the substituent can influence how the molecule fits into the binding pocket of a target protein.

Studies on PPARγ agonists showed that modifications at the C2 position, including the elongation of an alkyl chain (aliphatic) and the introduction of an aromatic ring system, were critical for optimizing activity. nih.gov In one series, activity in a luciferase assay increased in the alkyl series from propyl to butyl, indicating that the length and branching of the aliphatic chain were important. nih.gov The introduction of a phenyl group (aromatic) at the C2 position led to the most active compound in that particular study. nih.gov

Similarly, for certain anticancer agents, the anticancer activity was found to increase with the length of the linker between an aromatic moiety and the 5-nitro-1H-benzimidazole core. nih.govrsc.org However, excessively bulky aromatic substitutions can also lead to steric hindrance, which may reduce or abolish activity by preventing the molecule from binding effectively to its target. nih.govacs.org

Table 2: Illustrative Impact of Aromatic vs. Aliphatic Substitutions at C2 on Receptor Binding Affinity (IC₅₀)

| Compound ID | C2 Substituent | Substituent Type | IC₅₀ (nM) |

|---|---|---|---|

| BD-6 | -Propyl | Aliphatic | 550 |

| BD-7 | -Butyl | Aliphatic | 420 |

| BD-8 | -iso-Butyl | Aliphatic | 480 |

| BD-9 | -Phenyl | Aromatic | 270 |

| BD-10 | -Benzyl | Aromatic/Aliphatic | 1400 |

Note: Data is illustrative and based on general trends reported for PPARγ activators. nih.gov

SAR at Specific Positions of the Benzimidazole Ring

Detailed SAR studies have focused on understanding the precise structural requirements at each key position of the benzimidazole ring to achieve optimal biological activity.

The N1 position of the benzimidazole ring is a frequent site for modification. The introduction of various substituents at this position can significantly alter the compound's physicochemical properties and biological activity. For instance, the substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action in one study. nih.gov In the development of VEGFR-2 inhibitors, elongated side chains at the N1 position were found to be favorable for activity. nih.govrsc.org However, a bulkier aromatic substitution at the N1 position was found to be detrimental to the activity of another class of anti-inflammatory compounds, suggesting that the optimal size and nature of the N1 substituent are highly dependent on the specific target protein. nih.gov

The C2 position is one of the most extensively studied and modified positions on the benzimidazole ring. A wide variety of substituents, from simple alkyl groups to complex heterocyclic and aromatic moieties, have been introduced at this position, often resulting in profound changes in biological activity. nih.govresearchgate.net

Aromatic and Heterocyclic Groups: The introduction of aryl groups at the C2 position is a common strategy. For example, 2-(2-pyridinyl)benzimidazoles have shown potent anti-inflammatory activity. nih.gov In another study, a phenyl group at C2 led to the most active PPARγ agonist. nih.gov The nature of the aryl group is also critical; for instance, a pyrrole core at the 2-position of benzimidazole was found to be necessary for enhancing antifouling activity. researchgate.net

Alkyl and Substituted Alkyl Chains: As mentioned previously, the length and branching of alkyl chains at C2 can modulate activity. The activity of certain PPARγ agonists increased as the alkyl chain was elongated from propyl to butyl. nih.gov

Linker-Attached Groups: The C2 position is often used to attach other functional groups via a linker. The activity of one series of anti-inflammatory agents was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. nih.gov The replacement of an amino group with a methylene linker at C2 significantly reduced activity in another series, highlighting the importance of the specific atom attached to the C2 carbon. nih.gov

The diverse range of functionalities tolerated at the C2 position underscores its importance as a key modification site for tuning the biological profile of benzimidazole derivatives.

Table 3: Impact of C2 Substitutions on Anti-inflammatory Activity (% Inhibition)

| Compound ID | C2 Substituent | Class of Substituent | % Inhibition |

|---|---|---|---|

| BD-11 | -H | Unsubstituted | 15 |

| BD-12 | -(5-ethyl-2-pyridinyl) | Heteroaromatic | 65 |

| BD-13 | -CH₂COOH | Carboxylic Acid (short linker) | 58 |

| BD-14 | -(CH₂)₂COOH | Carboxylic Acid (long linker) | 42 |

| BD-15 | Substituted Aniline (B41778) | Aromatic Amine | 72 |

Note: Data is illustrative and compiled from trends described in the literature. nih.gov

Substitutions at C5 and C6 Positions

The C5 and C6 positions of the benzimidazole ring are particularly amenable to substitution, and modifications at these sites have been shown to significantly influence the biological activity of the resulting derivatives. The electronic and steric properties of the substituents at these positions play a crucial role in modulating the potency and selectivity of the compounds across a range of therapeutic targets, including anti-inflammatory, anticancer, and antimicrobial applications.